molecular formula C17H17Cl2NO2 B1451105 (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride CAS No. 1185303-52-9

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

Cat. No.: B1451105
CAS No.: 1185303-52-9
M. Wt: 338.2 g/mol
InChI Key: AMHKRWGIYXTTEN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride is a synthetic organic compound that features a pyrrolidine ring, a chlorophenyl group, and a phenylmethanone moiety

Properties

IUPAC Name

(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKRWGIYXTTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)[4-(2-pyrrolidinyloxy)phenyl]-methanone hydrochloride
  • (4-Chlorophenyl)[4-(4-pyrrolidinyloxy)phenyl]-methanone hydrochloride
  • (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone hydrochloride

Uniqueness

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride, also known by its chemical formula C17H17ClNO2·HCl, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a pyrrolidinyloxy moiety that contribute to its pharmacological properties.

  • Molecular Formula : C17H17ClNO2·HCl
  • Molecular Weight : 338.23 g/mol
  • CAS Number : 104689-75-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the chlorophenyl and pyrrolidinyloxy groups enhances its affinity for these targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the proliferation of leukemia cell lines such as K562 and HL60, with IC50 values indicating substantial potency (IC50 values ranging from 3.5 μM to 15 μM) .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor , particularly against tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitory assays revealed that related compounds effectively inhibited TYR activity, suggesting a potential application in treating hyperpigmentation disorders .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. It demonstrated moderate to strong activity against various bacterial strains, indicating its potential as an antibacterial agent .

Study 1: Cytotoxicity Profile

A detailed investigation into the cytotoxicity of this compound was conducted using MTT assays on multiple cancer cell lines. The results indicated that the compound not only inhibited cancer cell growth but also exhibited low toxicity towards normal peripheral blood mononuclear cells (PBMNC), highlighting its selectivity .

Cell LineIC50 (μM)Reference Compound IC50 (μM)
K5623.54.5
HL60155.5
U937>208.0

Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, various derivatives were synthesized and tested against TYR. The most active derivatives showed significant inhibition with IC50 values lower than those of standard inhibitors, supporting the hypothesis that modifications in the molecular structure enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or coupling reaction. For example, reacting 4-(3-pyrrolidinyloxy)phenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst under inert conditions (e.g., nitrogen atmosphere) . Optimization may include adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temperature to 80°C), and catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradient) is critical to achieve >95% purity .

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include aromatic protons (δ 7.2–7.8 ppm), pyrrolidinyl protons (δ 2.5–3.5 ppm), and the methanone carbonyl (δ ~190 ppm) .
  • HPLC-MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~385 m/z) and assess purity using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8–10 min) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content within ±0.4% .

Q. What are the critical impurities to monitor during synthesis, and how can they be quantified?

  • Methodological Answer : Common impurities include:

  • Unreacted intermediates : 4-Chlorobenzoyl chloride (retention time ~0.34) and 4-(3-pyrrolidinyloxy)phenol (retention time ~0.50) .
  • Byproducts : Chlorinated derivatives formed under excessive heating.
    Quantify using HPLC with UV detection (λ = 254 nm) and a calibrated impurity reference standard (e.g., USP guidelines for relative retention times) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved pharmacological activity?

  • Methodological Answer :

  • Perform docking studies using the compound’s crystal structure (if available) or homology models of target proteins (e.g., serotonin receptors, SARS-CoV-2 main protease) .
  • Analyze QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl, pyrrolidinyl oxygen) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
  • Validate predictions with in vitro assays (e.g., IC₅₀ determination in enzyme inhibition studies) .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls).
  • Use orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled ligands) vs. functional assays (e.g., cAMP accumulation) to confirm target engagement .
  • Conduct metabolic stability tests to rule out false negatives due to rapid degradation in certain media .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Methodological Answer :

  • Modify logD : Introduce fluorine substituents to balance lipophilicity (target logD ~2–3) .
  • Assess P-gp efflux : Perform MDCK-MDR1 assays to identify P-glycoprotein substrates. If efflux ratio >3, consider structural tweaks (e.g., reducing H-bond donors) .
  • Validate brain-to-plasma ratio in rodent models using LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride
Reactant of Route 2
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(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

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